molecular formula C21H19N5 B3372332 (2-Trityl-2H-tetrazol-5-YL)methanamine CAS No. 886370-78-1

(2-Trityl-2H-tetrazol-5-YL)methanamine

Cat. No.: B3372332
CAS No.: 886370-78-1
M. Wt: 341.4 g/mol
InChI Key: AKMIQWTXAIHKPK-UHFFFAOYSA-N
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Description

(2-Trityl-2H-tetrazol-5-YL)methanamine is a compound that belongs to the class of tetrazole derivatives Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Trityl-2H-tetrazol-5-YL)methanamine typically involves the reaction of an α-amino nitrile with sodium azide and zinc chloride in the presence of isopropyl alcohol . This method allows for the formation of the tetrazole ring through a cyclization reaction. The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2-Trityl-2H-tetrazol-5-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized tetrazole derivatives.

Scientific Research Applications

(2-Trityl-2H-tetrazol-5-YL)methanamine has several scientific research applications, including:

    Medicinal Chemistry: The compound has been studied for its potential antifungal activity against pathogens such as Candida albicans and Aspergillus niger. It is also being explored for its potential use in developing new therapeutic agents.

    Biology: In biological research, tetrazole derivatives are used as probes to study enzyme activities and metabolic pathways.

    Materials Science: The unique structural properties of tetrazoles make them useful in the development of new materials with specific electronic and mechanical properties.

    Agriculture: Tetrazole derivatives are also investigated for their potential use as agrochemicals, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of (2-Trityl-2H-tetrazol-5-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activities. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Trityl-2H-tetrazol-5-YL)methanamine is unique due to its specific trityl group, which can influence the compound’s reactivity and biological activity. The presence of the trityl group can enhance the compound’s stability and provide additional sites for functionalization, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

(2-trityltetrazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5/c22-16-20-23-25-26(24-20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMIQWTXAIHKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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